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Compound of Interest

Compound Name: Bisindoylmaleimide X

CAS No.: 1241725-89-2

Cat. No.: B3342115

Get Quote

Executive Technical Summary
Bisindolylmaleimide X (often chemically synonymous with Ro 31-8220 in various reagent

catalogs) is a potent, cell-permeable, and broad-spectrum inhibitor of Protein Kinase C (PKC)

isoforms. Structurally derived from staurosporine, it improves upon the parent compound’s

selectivity profile but remains a multi-target agent at higher concentrations.

While primarily utilized to dissect PKC-dependent pathways (specifically PKC

,

,

, and

), Bisindolylmaleimide X exhibits significant off-target activity against GSK-3

, RSK, and MSK1. This "poly-pharmacology" makes it a powerful but complex tool; successful
application requires rigorous concentration controls to distinguish between PKC-driven and
PKC-independent effects.
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Key Utility:

Primary: Pan-PKC inhibition (IC

10–30 nM).

Secondary: Inhibition of GSK-3

and RSK (IC

10–50 nM).

Applications: T-cell receptor signaling, voltage-gated channel modulation, and neural

plasticity (LTP/LTD) studies.

Chemical Identity & Nomenclature
Note: The nomenclature for Bisindolylmaleimides varies by vendor. This guide focuses on the

compound most commonly designated as "Bisindolylmaleimide X" (Ro 31-8220).

Property Specification

Chemical Name
3-[1-[3-(Amidinothio)propyl]-1H-indol-3-yl]-3-(1-

methyl-1H-indol-3-yl)maleimide

Common Synonyms
Ro 31-8220; Bisindolylmaleimide IX (in some

classifications)

CAS Number 138489-18-6 (Mesylate salt)

Molecular Weight ~553.6 Da (Mesylate)

Solubility
Soluble in DMSO (up to 25 mM); Poorly soluble

in water

Appearance Orange to Red solid (Light Sensitive)

Biological Activity & Selectivity Profile[1][2][3][4][5]
[6][7][8]
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Mechanism of Action
Bisindolylmaleimide X functions as an ATP-competitive inhibitor. It binds to the ATP-binding

pocket of the kinase catalytic domain, preventing the phosphotransfer reaction required for

substrate activation. Unlike lipid-competitive inhibitors (e.g., Calphostin C), its activity is

independent of DAG or Calcium levels, making it effective against both conventional (cPKC)

and novel (nPKC) isoforms.

Kinase Selectivity Data
The following table summarizes the inhibitory potency (IC

) against key targets. Note the proximity of IC

values between PKC and GSK-3

, necessitating careful dosing.

Target Kinase
IC

(nM)
Selectivity Note

PKC- 5 – 10 High Potency

PKC-

I /

II

10 – 20 High Potency

PKC- 10 – 15 High Potency

PKC- 20 – 30 Moderate Potency

GSK-3 10 – 30 Critical Off-Target

p90RSK 3 – 15
High Potency (Often

overlooked)

PKA > 1,000 Good Selectivity (vs. PKC)

EGFR > 10,000 Excellent Selectivity
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Signaling Pathway Interference
The diagram below illustrates the dual-inhibition logic where Bisindolylmaleimide X blocks both

the PKC pathway and the GSK-3

axis, which can confound results if not controlled.

GPCR / RTK

PLC

DAG / IP3 Ca2+

PKC Isoforms
(Active)

Substrate Phosphorylation
(Cell Growth/Apoptosis)

GSK-3β
(Active)

Glycogen Synthase
(Metabolism)

p90RSK

Bisindolylmaleimide X
(Inhibitor)

ATP Comp.
IC50 ~10nM

Off-Target
IC50 ~30nM

Off-Target
IC50 ~10nM

Click to download full resolution via product page

Figure 1: Mechanism of Action. BIM X inhibits PKC but also demonstrates significant cross-

reactivity with GSK-3β and RSK pathways.
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Experimental Protocols
Reconstitution & Storage (Critical)
Bisindolylmaleimides are susceptible to hydrolysis and photodegradation.

Solvent: Use high-grade, anhydrous DMSO.[1] Avoid ethanol if possible, as solubility is

significantly lower.

Concentration: Prepare a 10 mM stock (e.g., 5.54 mg in 1 mL DMSO).

Aliquoting: Divide into single-use aliquots (e.g., 20–50 µL) to prevent freeze-thaw cycles.

Storage: Store at -20°C or -80°C in the dark (wrap tubes in foil).

In Vitro Cell Treatment Workflow
This protocol ensures maximal inhibition while minimizing cytotoxicity.

Step 1: Cell Preparation

Culture cells to 70–80% confluence.

Serum-starve cells for 4–12 hours prior to treatment if studying growth factor signaling (to

reduce basal kinase activity).

Step 2: Inhibitor Treatment

Pre-incubation: Add Bisindolylmaleimide X 30–60 minutesbefore adding the agonist (e.g.,

PMA, Growth Factors).

Dosing:

Specific PKC Inhibition:0.5 – 1.0 µM.

Broad Kinase Blockade:5.0 – 10.0 µM (Note: Specificity is lost here).

Vehicle Control: Treat control wells with an equivalent volume of DMSO (final concentration <

0.1%).
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Step 3: Stimulation & Lysis

Add agonist (e.g., PMA at 100 nM) for the required duration (typically 5–30 mins).

Lyse cells immediately in ice-cold RIPA buffer containing phosphatase inhibitors.
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Figure 2: Standard treatment workflow for cell-based assays.

Senior Scientist Insights: Troubleshooting &
Controls
The "GSK-3 Trap"
Many researchers assume BIM X is PKC-exclusive. It is not. If you observe an effect using BIM

X, you must validate that the effect is not due to GSK-3

inhibition.

Validation Control: Run a parallel experiment with LiCl (Lithium Chloride, a GSK-3 inhibitor)

or a more specific GSK-3 inhibitor (e.g., CHIR99021). If the phenotype replicates with

CHIR99021 but not with a specific PKC inhibitor (like Gö 6976), your effect is likely GSK-3

mediated, not PKC mediated.

Light Sensitivity
The indole rings in Bisindolylmaleimide structures are prone to photo-oxidation.

Symptom: Stock solution turns from orange/red to brown/black.

Solution: Always handle in low light and use amber tubes. Discard discolored stocks

immediately.

Cytotoxicity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3342115/docs?utm_src=pdf-body-img#technical-guide-bisindolylmaleimide-x-biological-activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3342115?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prolonged exposure (>24 hours) at concentrations >5 µM often induces apoptosis independent

of specific signaling blockade.

Recommendation: Perform a viability assay (MTT/CellTiter-Glo) if treatment exceeds 12

hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Bisindolylmaleimide X Biological
Activity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3342115/docs#technical-guide-bisindolylmaleimide-
x-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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